2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol
CAS No.:
Cat. No.: VC13565396
Molecular Formula: C8H8F3NO
Molecular Weight: 191.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol -](/images/structure/VC13565396.png)
Specification
Molecular Formula | C8H8F3NO |
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Molecular Weight | 191.15 g/mol |
IUPAC Name | 2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
Standard InChI | InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(3-4-13)12-5-6/h1-2,5,13H,3-4H2 |
Standard InChI Key | FWVUWBYIEQYOLI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)CCO |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol, reflects its core structure:
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A pyridine ring substituted with a trifluoromethyl group at the 5-position.
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An ethanol moiety (-CH₂CH₂OH) linked to the pyridine’s 2-position.
The trifluoromethyl group is a strong electron-withdrawing substituent, inducing significant electronic effects on the pyridine ring. This polarization enhances the ring’s susceptibility to electrophilic substitution at the para and ortho positions relative to the -CF₃ group .
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol:
Route 1: Nucleophilic Substitution
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Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine.
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Reaction: Displacement of the chlorine atom with ethanolamine under basic conditions.
Route 2: Reduction of Ketone Intermediate
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Starting Material: 2-Acetyl-5-(trifluoromethyl)pyridine.
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Reaction: Reduction of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.
Table 2: Comparison of Synthetic Routes
Parameter | Route 1 (SNAr) | Route 2 (Reduction) |
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Yield | 60–75% | 50–65% |
Purity Challenges | Byproduct formation (dimerization) | Over-reduction risks |
Scalability | Suitable for industrial scale | Limited by ketone availability |
Reactivity and Functionalization
Hydroxyl Group Reactivity
The primary alcohol group in 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo standard alcohol reactions:
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Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.
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Oxidation: Conversion to a ketone using Jones reagent (CrO₃/H₂SO₄) .
Pyridine Ring Modifications
The electron-deficient pyridine ring supports electrophilic substitutions, particularly at the 4-position (para to -CF₃):
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Nitration: HNO₃/H₂SO₄ introduces a nitro group, enabling further reduction to amines.
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids for biaryl synthesis .
Parameter | Value | Rationale |
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Bioavailability | ~40–60% (oral) | Moderate solubility and LogP |
Plasma Half-life | 3–5 hours | Hepatic metabolism via CYP450 |
Protein Binding | 85–90% | Hydrophobic interactions with albumin |
Industrial and Materials Science Applications
Polymer Additives
The hydroxyl group enables incorporation into polyesters or polyurethanes, enhancing material properties:
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Thermal Stability: Fluorine atoms improve resistance to degradation at high temperatures .
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Surface Modification: Pyridine moieties facilitate adhesion to metal surfaces in coatings.
Liquid Crystals
The compound’s rigid pyridine core and flexible ethanol chain suggest utility in liquid crystal displays (LCDs) as alignment layers or dopants .
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